

Application Notes and Protocols for Lipid Droplet Imaging with BODIPY FL C5

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Compound of Interest

Compound Name: *Bodipy FL C5*

Cat. No.: *B15556581*

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Introduction

Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. Their dysregulation is implicated in various pathologies, including metabolic disorders, cardiovascular diseases, and cancer. Accurate visualization and quantification of lipid droplets are therefore crucial for both basic research and therapeutic development. **BODIPY FL C5** is a green-fluorescent fatty acid analog that serves as a powerful tool for investigating the dynamic processes of fatty acid uptake, trafficking, and subsequent incorporation into neutral lipids within lipid droplets. Unlike stains that label pre-existing lipid stores, **BODIPY FL C5** allows for the visualization of de novo lipogenesis, offering a window into the metabolic state of the cell.

These application notes provide a comprehensive guide to using **BODIPY FL C5** for imaging lipid droplets in cultured cells. Detailed protocols for live and fixed-cell imaging, guidelines for data acquisition and analysis, and a summary of the probe's photophysical properties are presented to facilitate its effective use in your research.

Principle of Staining

BODIPY FL C5 is a short-chain fatty acid (pentanoic acid) conjugated to the BODIPY FL fluorophore. As a fatty acid analog, it is taken up by cells through fatty acid transport proteins. Once inside the cell, it can be activated to its coenzyme A (CoA) derivative and subsequently

incorporated into various lipid species, including triacylglycerols (TAGs), the primary component of lipid droplets. This metabolic incorporation allows for the fluorescent labeling of newly synthesized neutral lipids, which accumulate in lipid droplets.[1] This mechanism distinguishes **BODIPY FL C5** from lipophilic dyes like BODIPY 493/503, which directly partition into the neutral lipid core of existing lipid droplets.[2]

The fluorescence of the BODIPY FL core is bright, photostable, and relatively insensitive to the polarity and pH of its environment, making it an excellent choice for cellular imaging.[1][3]

Data Presentation

Photophysical and Chemical Properties of BODIPY FL C5

Property	Value	References
Full Chemical Name	4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid	[4]
Molecular Weight	320.14 g/mol	N/A
Excitation Maximum (Ex)	~504 nm	[5]
Emission Maximum (Em)	~511 nm	[5]
Extinction Coefficient (ϵ)	~87,000 cm ⁻¹ M ⁻¹	[5]
Quantum Yield (Φ)	High (approaching 1.0 in some environments)	[2]
Appearance	Orange solid	N/A
Solubility	DMSO, DMF, Methanol	[2]

Experimental Protocols

Reagent Preparation

BODIPY FL C5 Stock Solution (1 mM):

- **BODIPY FL C5** is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 1 mg of **BODIPY FL C5** (MW: 320.14) in 3.12 mL of anhydrous dimethyl sulfoxide (DMSO).
- Vortex thoroughly to ensure complete dissolution.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light.

BODIPY FL C5-BSA Complex (for enhanced cellular uptake): For some cell types, complexing the fatty acid analog to bovine serum albumin (BSA) can improve its solubility in aqueous media and facilitate cellular uptake.

- Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).
- Warm the BSA solution to 37°C.
- While vortexing the BSA solution, slowly add the desired amount of **BODIPY FL C5** stock solution to achieve the final working concentration (typically in the low micromolar range).
- Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
- Use this complex immediately.

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake and Incorporation into Lipid Droplets

This protocol is designed for real-time visualization of fatty acid metabolism and the formation of new lipid droplets.

Materials:

- Cultured cells grown on glass-bottom dishes or chamber slides
- Complete cell culture medium
- Serum-free cell culture medium

- **BODIPY FL C5** stock solution (1 mM in DMSO) or **BODIPY FL C5**-BSA complex
- Phosphate-Buffered Saline (PBS)
- Optional: Hoechst 33342 or another suitable nuclear stain
- Optional: BODIPY 665/676 or another far-red lipid droplet stain for co-localization

Procedure:

- Cell Seeding: Seed cells on a suitable imaging vessel to be 60-80% confluent at the time of the experiment.
- (Optional) Serum Starvation: To enhance the uptake of exogenous fatty acids, you can serum-starve the cells for 2-4 hours prior to labeling by replacing the complete medium with a serum-free medium.
- Preparation of Staining Solution: Dilute the **BODIPY FL C5** stock solution or the **BODIPY FL C5**-BSA complex in a serum-free medium to a final working concentration of 1-5 μ M. The optimal concentration should be determined empirically for each cell type and experimental condition.
- Cell Labeling: Remove the medium from the cells and wash once with warm PBS. Add the **BODIPY FL C5** staining solution to the cells.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The incubation time can be varied to study the kinetics of fatty acid uptake and trafficking. For time-lapse imaging, you can acquire images immediately after adding the probe.
- Washing: Remove the staining solution and wash the cells 2-3 times with a warm complete medium or PBS to remove excess probe.
- (Optional) Counterstaining: If desired, incubate the cells with a nuclear stain like Hoechst 33342 (1 μ g/mL) for 10-15 minutes.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm). For live-cell

imaging, use a stage-top incubator to maintain the cells at 37°C and 5% CO₂.

Protocol 2: Fixed-Cell Imaging of Lipid Droplets

This protocol is suitable for endpoint assays and for co-staining with antibodies.

Materials:

- Cultured cells grown on glass coverslips
- Complete cell culture medium
- **BODIPY FL C5** stock solution (1 mM in DMSO)
- 4% Paraformaldehyde (PFA) in PBS
- PBS
- Optional: DAPI or another suitable nuclear stain
- Mounting medium

Procedure:

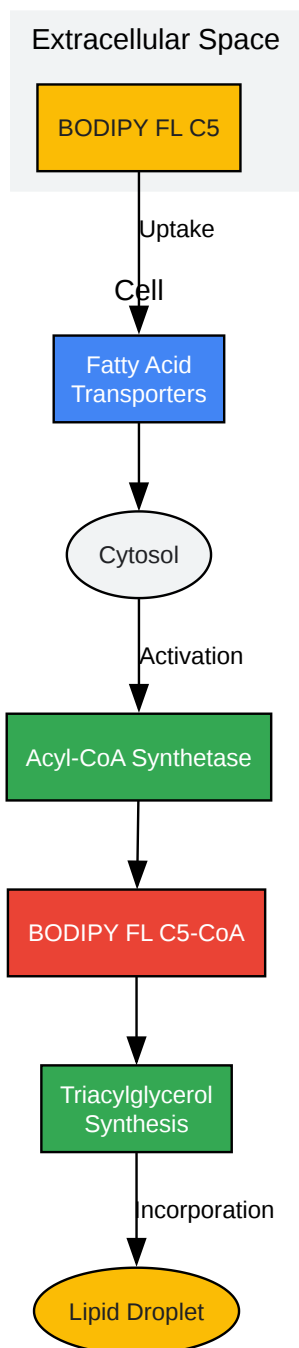
- Cell Seeding and Labeling: Follow steps 1-5 from Protocol 1 to label the cells with **BODIPY FL C5**.
- Fixation: After the desired incubation period, remove the staining solution and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
- (Optional) Permeabilization: If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- (Optional) Immunostaining: Proceed with your standard immunostaining protocol.

- (Optional) Nuclear Staining: Incubate the cells with DAPI (1 $\mu\text{g/mL}$ in PBS) for 5 minutes to stain the nuclei.
- Mounting: Wash the coverslips twice with PBS and mount them onto glass slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Visualization and Logical Workflow

Below are diagrams illustrating the key concepts and workflows described in these application notes.

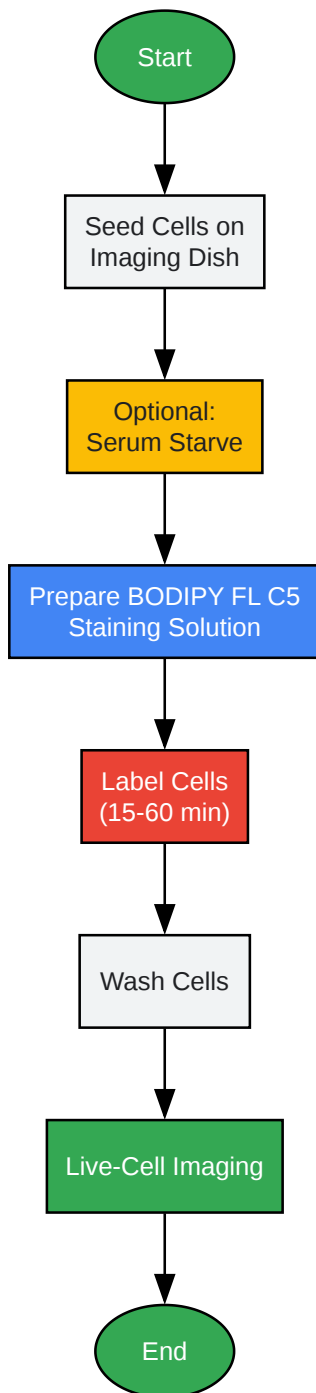
Cellular Uptake and Metabolism of BODIPY FL C5



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Caption: Metabolic pathway of **BODIPY FL C5** for lipid droplet labeling.

Experimental Workflow for Live-Cell Imaging



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Caption: Workflow for live-cell lipid droplet imaging with **BODIPY FL C5**.

Data Acquisition and Analysis

Microscopy Settings:

- **Objective:** Use a high numerical aperture (NA) objective (e.g., 40x or 63x oil immersion) for optimal resolution.
- **Excitation and Emission:** Use a standard FITC/GFP filter cube. For more precise spectral separation, use a 488 nm laser line for excitation and collect emission between 500 nm and 550 nm.
- **Exposure Time:** Keep exposure times as short as possible to minimize phototoxicity and photobleaching, especially during time-lapse imaging.
- **Laser Power:** Use the lowest laser power that provides a sufficient signal-to-noise ratio.

Image Analysis: Image analysis software such as ImageJ/Fiji can be used for the quantification of lipid droplets.

- **Image Pre-processing:** Apply a background subtraction algorithm if necessary.
- **Cell Segmentation:** If desired, segment individual cells based on brightfield images or a co-stain.
- **Lipid Droplet Identification:** Use thresholding to identify lipid droplets based on their fluorescence intensity. The "Analyze Particles" function in ImageJ can then be used to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High Background Fluorescence	- Incomplete removal of unbound probe.- Working concentration of BODIPY FL C5 is too high.	- Increase the number and duration of wash steps.- Optimize the probe concentration by performing a titration.
Weak or No Signal	- Low uptake of the fatty acid analog.- Insufficient incubation time.- Low lipid content in cells.	- Try complexing BODIPY FL C5 with fatty acid-free BSA.- Increase the incubation time.- Pre-treat cells with oleic acid to induce lipid droplet formation.
Phototoxicity/Cell Death	- High laser power.- Prolonged exposure to excitation light.	- Reduce laser power and exposure time.- Use a more sensitive camera.- For time-lapse, decrease the frequency of image acquisition.
Inconsistent Staining	- Uneven distribution of staining solution.- Cell health variability.	- Ensure the entire cell monolayer is covered with the staining solution.- Use healthy, sub-confluent cells for experiments.

Conclusion

BODIPY FL C5 is a valuable tool for researchers studying the dynamic aspects of lipid metabolism. By acting as a fluorescent tracer for fatty acid uptake and incorporation into lipid droplets, it provides insights into lipogenesis that are not achievable with simple neutral lipid stains. The protocols and guidelines presented here offer a starting point for the successful application of **BODIPY FL C5** in your lipid droplet imaging experiments. As with any fluorescent probe, optimization of staining conditions for your specific cell type and experimental setup is recommended to achieve the best results.

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